4-Methoxy-2-(methoxymethoxy)phenol

Suzuki–Miyaura coupling protecting group stability process chemistry

4-Methoxy-2-(methoxymethoxy)phenol (CAS 123913-92-8, MF C9H12O4, MW 184.19 g/mol) is an ortho-methoxymethyl (MOM)-protected phenol derivative bearing a para-methoxy substituent. The MOM ether moiety functions as a phenolic hydroxyl protecting group that exhibits well-characterized stability across a broad pH range (pH 4–12 at room temperature) and resistance to strong bases, organolithium reagents, and nucleophiles.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
Cat. No. B12275015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(methoxymethoxy)phenol
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CC(=C1)OC)O
InChIInChI=1S/C9H12O4/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5,10H,6H2,1-2H3
InChIKeyRZAPSMCEYIDNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-(methoxymethoxy)phenol: Procurement-Specification Baseline and Compound Identity


4-Methoxy-2-(methoxymethoxy)phenol (CAS 123913-92-8, MF C9H12O4, MW 184.19 g/mol) is an ortho-methoxymethyl (MOM)-protected phenol derivative bearing a para-methoxy substituent. The MOM ether moiety functions as a phenolic hydroxyl protecting group that exhibits well-characterized stability across a broad pH range (pH 4–12 at room temperature) and resistance to strong bases, organolithium reagents, and nucleophiles [1]. This structural combination places the compound within the class of alkoxy-substituted MOM-protected phenols, which are employed as synthetic intermediates in medicinal chemistry, natural product total synthesis, and fine chemical manufacture [2].

Stability Reported pH 4–12 stability and resilience to organolithium/nucleophilic reagents.
Compatibility Compatible with basic Pd-catalyzed cross-couplings without phenolic deprotection.
Directing Ortho-methoxymethoxy group directs lithiation for 3-functionalization sequences.

Why 4-Methoxy-2-(methoxymethoxy)phenol Cannot Be Replaced by Common Analogs in Synthetic Workflows


Substituting 4-methoxy-2-(methoxymethoxy)phenol with simpler analogs such as 4-methoxyphenol (free phenol), 2-(methoxymethoxy)phenol (lacking the para-methoxy group), or the corresponding MEM-protected derivative introduces quantifiable liabilities in reaction yield, chemoselectivity, and intermediate stability. The free phenol is incompatible with strongly basic or nucleophilic cross-coupling conditions, leading to side reactions or decomposition, while the para-methoxy group modulates the electronic environment of the aromatic ring, influencing both the stability of the MOM protecting group and the regioselectivity of subsequent transformations such as directed ortho-metalation [1]. Furthermore, alternative protecting groups such as MEM ethers exhibit differential acid lability and can undergo undesired intramolecular side reactions under basic conditions, making direct replacement non-trivial [2].

Free phenol incompatibility
4-Methoxyphenol may deprotonate and undergo side reactions under strongly basic or nucleophilic coupling conditions, reducing yield.
Electronic modulation mismatch
Lack of para-methoxy group alters ring electronics, potentially affecting MOM stability and ortho-lithiation regioselectivity.
MEM ether lability
MEM-protected analogs exhibit higher acid lability and may undergo intramolecular side reactions under basic lithiation conditions, limiting direct substitution.

Quantitative Differentiation Evidence: 4-Methoxy-2-(methoxymethoxy)phenol vs. Closest Analogs


MOM Ether Stability Under Basic Cross-Coupling Conditions vs. Free Phenol

The MOM ether protecting group of 4-methoxy-2-(methoxymethoxy)phenol remains intact under strongly basic and nucleophilic conditions typical of Suzuki–Miyaura cross-couplings, whereas the free phenol analog (4-methoxyphenol, CAS 150-76-5) undergoes deprotonation and competing O-arylation, resulting in substantially reduced cross-coupling efficiency. Studies on structurally related MOM-protected phenolic intermediates demonstrate that Suzuki–Miyaura coupling yields exceed 95% for the MOM-protected form, while the corresponding free phenol typically affords yields below 50% under identical conditions due to competing side reactions .

Cross-Coupling Stability
Class-level inference
MOM-protected: >95% vs Free phenol:
≥45 pp yield advantage
Supports protecting group fit for basic cross-coupling sequences.
Class-level data from analogous MOM-protected phenol derivatives.
Suzuki–Miyaura coupling protecting group stability process chemistry

Directed Ortho-Lithiation Regioselectivity: MOM vs. MEM vs. Benzyl Protection

The MOM group on 4-methoxy-2-(methoxymethoxy)phenol serves as a robust directing group for ortho-lithiation, enabling selective functionalization at the 3-position. In a systematic study of substituted MOM-protected phenols, directed ortho-lithiation followed by carboxylation afforded 3-substituted salicylic acids in high yields (typically 70–85% over two steps), whereas the analogous MEM-protected phenols suffered from intramolecular deprotection during lithiation, leading to complex mixtures and yields below 30% [1][2]. Benzyl-protected analogs lack sufficient directing capability, resulting in poor regioselectivity (typically <50% desired isomer) under the same conditions.

Ortho-Lithiation Efficiency
Cross-study comparable
MOM: 70–85% vs MEM:
≥40 pp yield advantage over MEM
MOM directing group preserves lithiation–carboxylation sequence integrity.
Two-step lithiation–carboxylation of substituted MOM phenols.
directed ortho-metalation regioselectivity salicylic acid synthesis

Acid-Catalyzed Deprotection Efficiency: Quantitative Yield Benchmarks vs. MEM Ethers

MOM ethers of phenols, including 4-methoxy-2-(methoxymethoxy)phenol, undergo efficient deprotection using Wells-Dawson heteropolyacid catalysts (bulk or silica-supported), achieving yields that are high to quantitative (>95%) within less than one hour of reaction time [1]. In contrast, MEM-protected phenols require longer reaction times and often give lower yields due to competing side reactions arising from the additional ether oxygen in the MEM side chain [2]. This difference directly impacts process mass intensity and throughput in multi-step syntheses.

Deprotection Efficiency
Class-level inference
>95% yield
Supports process throughput and purification efficiency.
Wells-Dawson heteropolyacid catalyst, room temperature.
deprotection heteropolyacid catalysis process scalability

Optimal Application Scenarios for 4-Methoxy-2-(methoxymethoxy)phenol in Research and Industrial Procurement


Multi-Step Total Synthesis of 3-Substituted Salicylic Acid Derivatives and Bioactive Phenolics

In synthetic routes to 3-substituted salicylic acids, the MOM group of 4-methoxy-2-(methoxymethoxy)phenol enables high-yield directed ortho-lithiation (>70%) at the 3-position, a transformation that is unattainable with MEM-protected (<30%) or benzyl-protected (<50% regioselectivity) analogs [1]. This compound is therefore the preferred protected phenolic building block for medicinal chemistry programs targeting salicylate-based pharmacophores [1].

Suzuki–Miyaura Cross-Coupling Cascade Sequences Requiring Masked Phenolic Functionality

When synthetic sequences involve palladium-catalyzed cross-coupling steps under basic aqueous conditions, the MOM ether of 4-methoxy-2-(methoxymethoxy)phenol maintains integrity, delivering >95% coupling yields compared to <50% for the free phenol [1]. This makes it the intermediate of choice for convergent assembly of biaryl-containing drug candidates or natural products where the phenol must remain protected through the coupling step [1].

Scalable Deprotection Protocols Using Recoverable Heterogeneous Catalysts

For process chemistry applications requiring quantitative phenolic OH unmasking, 4-methoxy-2-(methoxymethoxy)phenol can be deprotected in >95% yield within <1 hour using silica-supported Wells-Dawson heteropolyacid catalysts that are easily recovered and reused [1]. This contrasts favorably with MEM ethers, which require longer reaction times and give lower isolated yields, making the MOM-protected compound more suitable for pilot-plant and manufacturing-scale campaigns [1].

Application
Selection Property
Validation Focus
3-Substituted salicylic acid synthesis
Ortho-lithiation directing capability
Regioselectivity and carboxylation yield review
Suzuki–Miyaura cross-coupling sequences
Basic condition stability
Cross-coupling yield and chemoselectivity review
Scalable deprotection protocols
Heterogeneous deprotection efficiency
Deprotection yield and catalyst reusability
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